SIRT1 activator 1

SIRT1 activation EC50 biochemical assay

Researchers studying endothelial senescence or SIRT1-AMPK-Akt signaling often face compound interchangeability issues across SIRT1 activators, where potency and selectivity differences confound reproducibility. SIRT1 Activator 1 (Compound 3), a synthetic xyloallenoide A analogue, directly addresses this gap with balanced, well-characterized pharmacology: • SIRT1 EC50 = 1 µM with 25-fold (SIRT2) and 50-fold (SIRT3) selectivity - a moderate-selectivity benchmark for isoform-specific studies. • Upregulates SIRT1 protein expression and reverses AngII-induced hEPC senescence via AMPK/Akt pathway modulation. • Validated angiogenic activity in zebrafish models, distinguishing it from metabolism-focused alternatives. Supplied as a characterized solid (≥98% purity, C19H36N4O6, MW 416.51) with ambient shipping and batch-specific COA documentation.

Molecular Formula C19H36N4O6
Molecular Weight 416.5 g/mol
Cat. No. B12381657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIRT1 activator 1
Molecular FormulaC19H36N4O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C19H36N4O6/c1-11(2)14(20)16(25)23-13(15(24)22-12(3)17(26)27)9-7-8-10-21-18(28)29-19(4,5)6/h11-14H,7-10,20H2,1-6H3,(H,21,28)(H,22,24)(H,23,25)(H,26,27)/t12-,13+,14-/m1/s1
InChIKeyPHGYKAUGZZNTAY-HZSPNIEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SIRT1 Activator 1 Overview


SIRT1 activator 1 (also known as compound 3 or C3) is a synthetic analogue of the marine natural product xyloallenoide A, originally isolated from the mangrove fungus Xylaria sp. [1]. It is a structurally novel, cell-permeable small molecule that activates SIRT1 with an EC50 of 1 µM and displays selectivity over SIRT2 (EC50 = 25 µM) and SIRT3 (EC50 = 50 µM) . In cellular models, SIRT1 activator 1 increases SIRT1 protein expression, protects human endothelial progenitor cells (hEPCs) from angiotensin II-induced senescence, and modulates the AMPK/Akt signaling axis [1].

Why SIRT1 Activator 1 Cannot Be Simply Replaced


SIRT1 activators exhibit profound differences in potency, isoform selectivity, mechanism of action, and in vivo efficacy that preclude simple interchange. For example, the widely used natural activator resveratrol shows low potency and poor selectivity, while advanced synthetic molecules like SRT1720 and SRT2104 have nanomolar EC50 values but distinct pharmacokinetic properties and clinical development stages . SIRT1 activator 1 occupies a unique middle ground: it provides a balanced potency (EC50 = 1 µM) with meaningful selectivity over SIRT2/3, and unlike many alternatives, it directly upregulates SIRT1 protein expression in senescent endothelial cells rather than acting solely through allosteric enzyme activation [1]. These mechanistic and quantitative distinctions mean that experimental results obtained with one SIRT1 activator cannot be reliably extrapolated to another, making informed compound selection essential for reproducible research outcomes.

Head-to-Head Evidence


SIRT1 Activation Potency vs. SRT1720 and SRT2104

SIRT1 activator 1 activates SIRT1 with an EC50 of 1 µM . In contrast, the widely used SRT1720 demonstrates an EC50 of 0.16 µM , and the clinical candidate SRT2104 shows similar nanomolar potency . While SIRT1 activator 1 is approximately 6-fold less potent than SRT1720 in cell-free assays, its EC50 of 1 µM remains well within the range suitable for cell-based and in vivo studies, and this moderate potency may offer advantages in minimizing off-target effects compared to ultra-potent analogs.

SIRT1 activation EC50 biochemical assay

SIRT1 Isoform Selectivity vs. SIRT2 and SIRT3

SIRT1 activator 1 displays selectivity over SIRT2 (EC50 = 25 µM) and SIRT3 (EC50 = 50 µM) . This yields a selectivity window of 25-fold over SIRT2 and 50-fold over SIRT3. For comparison, SRT1720 exhibits >230-fold selectivity (SIRT2 EC50 = 37 µM, SIRT3 EC50 >300 µM) , while resveratrol has negligible selectivity among sirtuins [1]. SIRT1 activator 1 provides a balanced selectivity profile: sufficient to avoid significant SIRT2/3 activation at working concentrations (typically ≤10 µM), yet without the extreme selectivity that may limit broader biological exploration.

isoform selectivity SIRT2 SIRT3 off-target

In Vivo Angiogenic Activity in Zebrafish

SIRT1 activator 1 (compound 3) exhibited strong angiogenic activities in a zebrafish model [1]. This functional outcome is not uniformly observed across all SIRT1 activators; for instance, SRT1720 primarily improves metabolic parameters in rodent models, while SRT2104 has been studied for inflammation and cardiovascular function [2]. The pro-angiogenic effect of SIRT1 activator 1 is mechanistically linked to its ability to protect endothelial progenitor cells from senescence and dysfunction [1], a property that may be particularly relevant for vascular biology and aging research.

angiogenesis zebrafish in vivo efficacy endothelial function

Protection Against Endothelial Progenitor Cell Senescence

In human endothelial progenitor cells (hEPCs), treatment with angiotensin II (AngII) for 24 hours induced senescence as measured by increased SA-β-galactosidase staining and decreased telomerase activity [1]. SIRT1 activator 1 (C3) reversed these senescent changes in a dose-dependent manner. Furthermore, C3 restored the AngII-induced decrease in SIRT1 protein expression and normalized the dysregulated AMPK/Akt phosphorylation balance. The anti-senescence effect was attenuated by the SIRT1-specific inhibitor nicotinoyl, confirming SIRT1 dependence [1]. This cellular protective phenotype has not been systematically reported for other SIRT1 activators like SRT1720 or SRT2104 in this specific hEPC senescence model.

cellular senescence endothelial progenitor cells anti-aging cardiovascular

Optimal Research Applications


Vascular Biology and Endothelial Senescence Studies

Researchers investigating age-related vascular dysfunction, endothelial progenitor cell biology, or cardiovascular aging should prioritize SIRT1 activator 1. Its demonstrated ability to reverse angiotensin II-induced hEPC senescence and restore SIRT1 expression levels [1] provides a validated tool for probing SIRT1's role in endothelial health. The compound's moderate potency (EC50 = 1 µM) allows for dose-response studies without the risk of off-target effects that may accompany ultra-potent analogs.

Angiogenesis and Vascular Regeneration Research

For studies examining pro-angiogenic signaling or vascular regeneration, SIRT1 activator 1 offers a unique advantage. Its strong angiogenic activity in zebrafish models [1] distinguishes it from other SIRT1 activators that primarily modulate metabolism or inflammation. This compound is ideal for investigating SIRT1-mediated angiogenesis in development, wound healing, or ischemic disease models.

Comparative SIRT1 Activator Pharmacology and Selectivity Profiling

Scientists seeking to understand the functional consequences of varying SIRT1 activator potencies and selectivity profiles can employ SIRT1 activator 1 as a moderate-selectivity benchmark. Its 25- to 50-fold selectivity over SIRT2 and SIRT3 contrasts with the >230-fold selectivity of SRT1720 and the negligible selectivity of resveratrol, enabling studies that dissect the contribution of isoform selectivity to phenotypic outcomes.

AMPK/Akt Signaling Pathway Analysis in Aging Models

Given SIRT1 activator 1's demonstrated ability to restore AMPK phosphorylation and normalize Akt phosphorylation in senescent hEPCs [1], it is an excellent probe for investigating the SIRT1-AMPK-Akt signaling axis. This application is particularly relevant for aging research, metabolic studies, and investigations of cellular energy homeostasis.

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